Glycine, N-(4-methylphenyl)-, hydrazide Glycine, N-(4-methylphenyl)-, hydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16603793
InChI: InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3
SMILES:
Molecular Formula: C9H13N3O
Molecular Weight: 179.22 g/mol

Glycine, N-(4-methylphenyl)-, hydrazide

CAS No.:

Cat. No.: VC16603793

Molecular Formula: C9H13N3O

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Glycine, N-(4-methylphenyl)-, hydrazide -

Specification

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
IUPAC Name 2-amino-N-(4-methylphenyl)acetohydrazide
Standard InChI InChI=1S/C9H13N3O/c1-7-2-4-8(5-3-7)12(11)9(13)6-10/h2-5H,6,10-11H2,1H3
Standard InChI Key VNNYGBIQQVJHQW-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N(C(=O)CN)N

Introduction

Chemical Identity and Structural Characteristics

Glycine, N-(4-methylphenyl)-, hydrazide (systematic IUPAC name: N-(4-methylphenyl)glycine hydrazide) is a derivative of glycine in which the amino group is substituted with a 4-methylphenyl moiety, and the carboxylic acid group is converted into a hydrazide. Its molecular formula is C₉H₁₃N₃O₂, with a molecular weight of 195.22 g/mol. The structure comprises:

  • A glycine backbone (NH₂-CH₂-CO-) modified at the amino group.

  • A 4-methylphenyl group attached to the nitrogen atom.

  • A hydrazide (-NH-NH₂) replacing the carboxylic acid’s hydroxyl group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₉H₁₃N₃O₂
Molecular Weight195.22 g/mol
CAS Registry NumberNot formally assigned
XLogP3 (Partition Coefficient)1.2 (predicted)
Topological Polar Surface Area67.2 Ų (calculated)

The compound’s planar aromatic ring and hydrazide group enable hydrogen bonding and π-π interactions, critical for its reactivity and solubility .

Synthesis and Manufacturing

The synthesis of glycine hydrazide derivatives typically involves multi-step reactions starting from substituted anilines or glycine esters. A representative pathway for N-(4-methylphenyl)glycine hydrazide includes:

Step 1: Formation of N-(4-Methylphenyl)glycine

4-Methylaniline reacts with chloroacetic acid under alkaline conditions to yield N-(4-methylphenyl)glycine.

C₆H₅(CH₃)NH₂ + ClCH₂COOH → C₆H₅(CH₃)NHCH₂COOH + HCl\text{C₆H₅(CH₃)NH₂ + ClCH₂COOH → C₆H₅(CH₃)NHCH₂COOH + HCl}

Step 2: Hydrazide Formation

The carboxylic acid group of N-(4-methylphenyl)glycine is treated with hydrazine hydrate in ethanol, forming the hydrazide derivative:

C₆H₅(CH₃)NHCH₂COOH + N₂H₄\cdotpH₂O → C₆H₅(CH₃)NHCH₂CONHNH₂ + H₂O\text{C₆H₅(CH₃)NHCH₂COOH + N₂H₄·H₂O → C₆H₅(CH₃)NHCH₂CONHNH₂ + H₂O}

This method aligns with protocols for analogous hydrazides, such as 2-(4-methylphenyl)acetohydrazide . Industrial-scale production often employs catalysts like thionyl chloride or dicyclohexylcarbodiimide (DCC) to enhance efficiency .

Physicochemical Properties

Solubility and Stability

Glycine, N-(4-methylphenyl)-, hydrazide exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water (1–2 mg/mL) . Its stability is temperature-dependent, with decomposition observed above 150°C.

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO15–20
DMF10–15
Water1–2

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch), and 1550 cm⁻¹ (C-N stretch).

  • NMR (¹H): δ 2.3 ppm (s, 3H, CH₃), δ 6.8–7.2 ppm (m, 4H, aromatic H), δ 3.8 ppm (s, 2H, CH₂) .

Pharmacological Applications

Anticancer Activity

Hydrazides often exhibit pro-apoptotic effects by inducing reactive oxygen species (ROS). In cancerous cells, N-(4-methylphenyl)glycine hydrazide could disrupt mitochondrial function, akin to L67’s mechanism .

Antimicrobial Properties

Preliminary studies on analogous hydrazides demonstrate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, eye protection
Storage-20°C in airtight container
DisposalIncineration or approved chemical waste facilities

Industrial and Research Use

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing heterocyclic scaffolds, including oxadiazoles and triazoles, which are prevalent in antiviral and antitumor agents .

Analytical Chemistry

Its chelating properties make it suitable for metal ion detection in environmental samples.

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